Ethyl[(3-fluoro-2-methoxyphenyl)methyl]amine
Description
Ethyl[(3-fluoro-2-methoxyphenyl)methyl]amine (C10H14FNO) is a substituted benzylamine derivative featuring a fluorine atom at the 3-position and a methoxy group at the 2-position of the aromatic ring. The ethylamine moiety is attached to the benzylic carbon, conferring both lipophilic and electron-donating characteristics. This compound is structurally related to its hydrochloride salt, 1-(3-fluoro-2-methoxyphenyl)methanamine hydrochloride (C6H12ClF2N), which has a molecular weight of 171.62 g/mol (discrepancies in reported weights, such as 341.71 g/mol, may reflect formulation or hydration differences) .
Properties
IUPAC Name |
N-[(3-fluoro-2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-5-4-6-9(11)10(8)13-2/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDWWXMNQLLJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(3-fluoro-2-methoxyphenyl)methyl]amine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-fluoro-2-methoxybenzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl[(3-fluoro-2-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Ethyl[(3-fluoro-2-methoxyphenyl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of amine-containing compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl[(3-fluoro-2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(3-Chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine (C17H20ClNO2)
- Structural Differences : Replaces fluorine with chlorine at the 3-position and adds a second methoxy group at the 3-position.
- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but may decrease metabolic stability.
1-(3-Fluoro-2-methoxyphenyl)methanamine Hydrochloride (C6H12ClF2N)
- Key Difference : Protonated amine (hydrochloride salt) improves water solubility but reduces lipid membrane permeability compared to the free base form .
Fluorinated Amines
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine (C15H15F2NO)
- Structural Features: Incorporates a fluorophenoxy group and a methyl-substituted ethylamine.
- Impact: The fluorophenoxy group increases lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration in pharmacological contexts. The methylamine group may reduce steric hindrance compared to ethylamine in the target compound .
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (C9H18F3N2)
Activated Methyl Diethanol Amine (aMDEA)
- Structure: Tertiary amine with two ethanol groups.
- Performance : Exhibits CO2 adsorption capacity of 2.63 mmol/g via chemisorption (amine-CO2 carbamate formation) .
- Comparison : Ethyl[(3-fluoro-2-methoxyphenyl)methyl]amine, as a primary amine, would theoretically exhibit higher CO2 reactivity due to direct N–H bond availability. However, steric hindrance from the aromatic substituents may limit accessibility, reducing adsorption efficiency compared to aMDEA .
Aromatic Ring Variations
Tris[(6-bromopyridin-2-yl)-methyl]amine
- Structure : Pyridyl rings replace phenyl, with bromine substituents.
- Impact : Pyridine’s nitrogen atom enhances coordination to metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), making it suitable for catalysis or sensing. Fluorine in the target compound offers different electronic effects (σ-inductive) but lacks direct metal-binding sites .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Substituent Effects on Amine Reactivity
Biological Activity
Ethyl[(3-fluoro-2-methoxyphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring with a methoxy group, enhancing its lipophilicity and metabolic stability. Its molecular formula is and it has a molecular weight of approximately 183.23 g/mol . The presence of the fluorine atom and methoxy group significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's mechanism includes:
- Enzyme Interaction : It acts as a probe in biochemical assays to study enzyme interactions, particularly those involved in neurological pathways .
- Receptor Binding : It selectively modulates neurotransmitter receptor activity, particularly dopamine receptors, suggesting potential therapeutic applications for conditions like schizophrenia and Parkinson's disease .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuropharmacological Applications : The compound has shown selective modulation of dopamine receptor activity, indicating its potential use in treating neuropsychiatric disorders .
- Antiviral Properties : Screening assays suggest that related compounds exhibit significant antiviral activity against Hepatitis B virus (HBV), highlighting the potential for this compound in antiviral drug development .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .
Study 1: Neuropharmacological Effects
In a study focused on dopamine receptors, this compound was evaluated for its effects on receptor activity. Results indicated that the compound selectively enhances D receptor signaling pathways, potentially offering new avenues for treating dopamine-related disorders .
Study 2: Antiviral Screening
A recent antiviral screening highlighted the efficacy of structurally related compounds against HBV. This compound showed promising results, warranting further investigation into its antiviral mechanisms .
Comparison with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Fluoro-5-methoxyphenyl)(methyl)sulfane | Fluorinated phenyl group | Moderate enzyme inhibition |
| (3-Fluoro-4-methoxyphenyl)methyl(2-methylpropyl)amine | Similar fluorinated structure | Potential neuropharmacological effects |
| (3-Fluoro-2-methoxybenzenamine | Lacks methyl group | Reduced activity compared to this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
